molecular formula C15H18N2O4 B3003356 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339098-48-5

3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

Cat. No.: B3003356
CAS No.: 339098-48-5
M. Wt: 290.319
InChI Key: HLLIOWSPFUGBRI-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[56]dodec-9-ene is a spirocyclic compound that features a unique structure combining a nitrophenyl group and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5One common method involves the use of a coupling reaction with spirocyclic 1,2,3-triazole as a precursor . The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The nitrophenyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The spirocyclic core provides structural rigidity, enhancing the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is unique due to the presence of both the nitrophenyl group and the spirocyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-17(19)14-5-3-13(4-6-14)16-9-7-15(8-10-16)20-11-1-2-12-21-15/h1-6H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIOWSPFUGBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCC=CCO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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